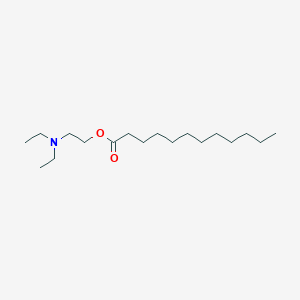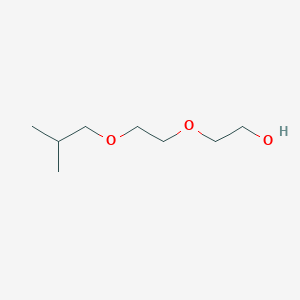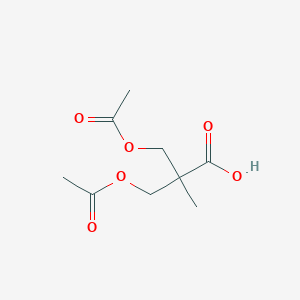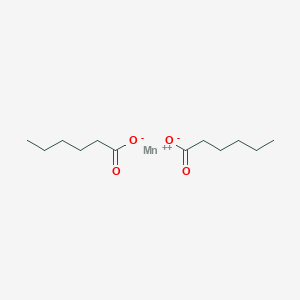
Hexanoic acid, manganese(2+) salt (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, manganese(2+) salt (2:1) is a chemical compound that is widely used in scientific research. It is a salt of hexanoic acid and manganese, which is commonly used as a catalyst in various chemical reactions. This compound has been extensively studied due to its potential applications in the field of biochemistry and biotechnology.
Mécanisme D'action
The mechanism of action of hexanoic acid, manganese(2+) salt (2:1) is not well understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the transfer of electrons in chemical reactions. It may also act as a redox catalyst, which can transfer electrons between different molecules.
Effets Biochimiques Et Physiologiques
Hexanoic acid, manganese(2+) salt (2:1) has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It may also have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it may have neuroprotective effects, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using hexanoic acid, manganese(2+) salt (2:1) in lab experiments is that it is a relatively inexpensive and readily available catalyst. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain chemical reactions.
Orientations Futures
There are a number of future directions for research on hexanoic acid, manganese(2+) salt (2:1). One area of interest is the development of new synthetic methods for preparing this compound. Another area of interest is the study of its potential applications in the field of nanotechnology. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of hexanoic acid, manganese(2+) salt (2:1) can be achieved through the reaction of hexanoic acid with manganese carbonate or manganese oxide. The reaction is typically carried out in the presence of a solvent such as water or ethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Hexanoic acid, manganese(2+) salt (2:1) has a wide range of scientific research applications. It is commonly used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the oxidation of alcohols. It is also used as a reagent in the preparation of manganese oxide nanoparticles, which have potential applications in the field of nanotechnology.
Propriétés
Numéro CAS |
16571-42-9 |
|---|---|
Nom du produit |
Hexanoic acid, manganese(2+) salt (2:1) |
Formule moléculaire |
C12H22MnO4 |
Poids moléculaire |
285.24 g/mol |
Nom IUPAC |
hexanoate;manganese(2+) |
InChI |
InChI=1S/2C6H12O2.Mn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
NZZPUPSUYCFNAG-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
SMILES canonique |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
Autres numéros CAS |
16571-42-9 |
Numéros CAS associés |
142-62-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
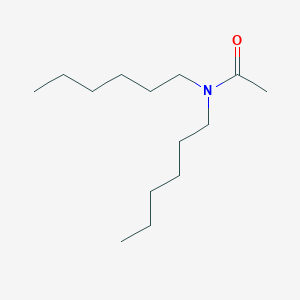
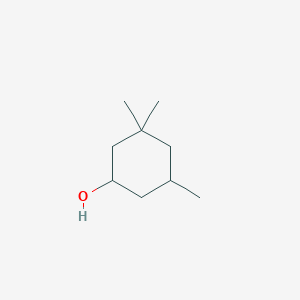



![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)

